2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride
Description
2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethane-1-sulfonyl chloride moiety.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2S/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNRZFNTXVCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 4-tert-butylphenyl ethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-tert-butylphenyl ethane+ClSO3H→2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Reaction: Mixing the reactants in a reactor under controlled temperature and pressure.
Purification: Removing impurities through distillation or recrystallization.
Quality Control: Analyzing the final product to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids such as AlCl3 or FeCl3 may be used to facilitate certain reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Benzeneethanesulfonyl chloride
- 4-tert-Butylbenzenesulfonyl chloride
- Phenylethanesulfonyl chloride
Uniqueness
2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules where controlled reactivity is desired .
Biological Activity
2-(4-Tert-butylphenyl)ethane-1-sulfonyl chloride is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl chloride moiety. This configuration contributes to its chemical reactivity and biological interactions.
The sulfonyl chloride group is known for its electrophilic nature, allowing it to react with nucleophiles in biological systems. This property enables the compound to interact with various biological targets, including enzymes and receptors. The mechanism of action can be summarized as follows:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.
- Receptor Modulation : The compound may modulate receptor activity through conformational changes induced by binding.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against various pathogens.
- Anti-inflammatory Effects : The compound is being investigated for its ability to reduce inflammation, which could have implications for treating inflammatory diseases.
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes that are crucial in metabolic pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activities of sulfonyl chlorides, including this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of sulfonyl chlorides showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit similar properties.
- Enzyme Inhibition : Research focusing on enzyme kinetics revealed that compounds containing sulfonyl groups can effectively inhibit enzymes involved in inflammatory pathways, supporting the potential use of this compound in anti-inflammatory therapies .
- Synthesis and Biological Evaluation : A recent synthesis of related sulfonamide derivatives demonstrated their effectiveness in inhibiting specific targets within cancer cell lines, indicating a promising avenue for further exploration of this compound in cancer research .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds.
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Potentially positive | Positive | Positive |
| 3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid | Confirmed | Confirmed | Confirmed |
| N-tosyl derivatives | Confirmed | Under investigation | Confirmed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
